1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide
Description
Properties
CAS No. |
649561-61-5 |
|---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-13-10-20-16-19-8-4-5-9-21(19)25-20)17-11-14-26(15-12-17)23(28)18-6-2-1-3-7-18/h1-9,16-17,25H,10-15H2,(H,24,27) |
InChI Key |
IKZBMMIAJRMDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
Coupling Reactions: The indole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Conditions | 6M HCl, reflux (110°C) | 2M NaOH, 80°C |
| Products | Piperidine-4-carboxylic acid + Benzoylated amine byproduct | Free amine (N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxylic acid) + Benzate salt |
| Yield | Not quantified | Not quantified |
This reaction is critical for prodrug activation or metabolic studies, though stability under physiological pH remains uncharacterized.
Indole Electrophilic Substitution
The indole moiety participates in electrophilic aromatic substitution at the C3 position:
| Reaction | Nitration | Halogenation |
|---|---|---|
| Reagents | HNO₃/H₂SO₄ (1:3 v/v) | NBS (N-bromosuccinimide) |
| Position | C3 of indole | C5/C7 of indole |
| Products | 3-Nitroindole derivative | 5-Bromoindole derivative |
| Catalyst | — | AIBN (radical initiator) |
These modifications enhance binding affinity to biological targets like serotonin receptors .
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation and acylation reactions:
Key Reactions:
-
Mitsunobu Reaction :
-
Reductive Amination :
Benzoyl Group Modifications
The benzoyl group participates in nucleophilic acyl substitution:
| Reaction | Transamidation | Hydrazide Formation |
|---|---|---|
| Reagents | Primary amines (excess) | Hydrazine hydrate |
| Conditions | 100°C, 12h | Ethanol, reflux |
| Products | New amide derivatives | Benzoyl hydrazide |
These reactions enable diversification of the benzoyl pharmacophore .
Catalytic Cross-Coupling Reactions
The indole and benzoyl groups facilitate metal-catalyzed couplings:
Suzuki-Miyaura Coupling:
-
Reagents : Pd(PPh₃)₄, aryl boronic acids
-
Position : Halogenated indole (requires prior bromination at C5/C7)
Buchwald-Hartwig Amination:
-
Reagents : Pd₂(dba)₃, Xantphos ligand
-
Substrate : Brominated benzoyl group
Enzymatic Transformations
In vitro studies suggest cytochrome P450-mediated metabolism:
| Enzyme | CYP3A4 | CYP2D6 |
|---|---|---|
| Primary Metabolites | N-debenzoylated product | Hydroxylated indole |
| Site | Piperidine-amide bond | Indole C5 position |
Metabolic stability assays recommend structural blocking at C5 for improved pharmacokinetics .
Scientific Research Applications
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways, helping to elucidate mechanisms of action of various biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The benzoyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Key Observations :
- Indole Position : Compounds with indol-3-yl substitutions (e.g., CAS 70684-77-4) may exhibit distinct receptor affinities compared to the target’s indol-2-yl group due to spatial orientation differences.
- Fluorination : The 5-fluoro-indol-3-yl analog () shows enhanced metabolic stability, a common strategy in drug design to prolong half-life .
Biological Activity
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide, also referred to by its CAS number 649561-61-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its effectiveness in various biological applications.
The molecular formula for this compound is , with a molecular weight of 375.464 g/mol. The structure includes a piperidine ring, which is significant for its biological activity. The compound exhibits a density of 1.247 g/cm³ and has a boiling point of 588.4°C at 760 mmHg .
Antiviral Properties
Recent studies have indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has demonstrated low micromolar activity against influenza A/H1N1 virus. These compounds showed an effective concentration (EC50) as low as 7.4 μM with acceptable cytotoxicity levels (CC50 = 44 μM) .
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| Piperidine Derivative | 7.4 | 44 |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects, akin to other piperidine derivatives. In studies focusing on the inhibition of cyclooxygenase (COX) enzymes—key players in inflammatory responses—certain analogs have shown promising results. For example, specific derivatives exhibited half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 0.36 μM, indicating significant anti-inflammatory potential .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring followed by acylation processes to introduce the benzoyl and indole moieties. Various synthetic routes have been explored to optimize yield and purity .
Case Studies
A notable study examined the efficacy of similar compounds in treating viral infections and inflammatory diseases:
-
Case Study: Antiviral Efficacy
In vitro assays demonstrated that certain piperidine derivatives effectively inhibited viral replication in cell cultures infected with HCoV-229E, showcasing their potential as antiviral agents. -
Case Study: Anti-inflammatory Effects
In animal models, compounds with structural similarities were tested for their ability to reduce inflammation induced by carrageenan injection, revealing significant reductions in paw edema comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. Methodology :
- Analog Synthesis : Modify the benzoyl group (e.g., halogenation) or indole substitution (e.g., 5-methoxyindole) to assess impact on target binding .
- Biological Assays :
- Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ against kinases or GPCRs .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting .
Data Analysis : Correlate substituent electronegativity/logP with activity using QSAR software (e.g., Schrödinger’s Maestro) .
Advanced: How to resolve contradictions in reported binding affinities across studies?
Q. Approach :
- Standardized Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and protein concentrations .
- Orthogonal Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Molecular Docking : Use X-ray crystallography or cryo-EM structures (if available) to model ligand-receptor interactions and identify steric clashes .
Advanced: What strategies optimize in vivo pharmacokinetics (PK) for this compound?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) .
- Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability, with hydrolysis in plasma .
- Tissue Distribution : Radiolabeled tracer studies in rodents, followed by PET/CT imaging .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
- Salt Formation : Convert the carboxamide to a hydrochloride salt via HCl gas treatment .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .
Advanced: What computational tools predict off-target interactions?
- Target Profiling : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors due to indole similarity) .
- Molecular Dynamics (MD) : Simulate binding to non-target proteins (≥100 ns trajectories) using GROMACS .
- Toxicogenomics : Leverage LINCS database to assess gene expression changes in response to compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
